N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-5-29-20-8-6-7-18(13-20)24(28)26-21-14-19(10-9-16(21)3)25-27-22-12-15(2)11-17(4)23(22)30-25/h6-14H,5H2,1-4H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWVTHLGKDJUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362186 | |
| Record name | N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5748-32-3 | |
| Record name | N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The copper-catalyzed method, as described in patent CN104327008A, employs substituted diphenols and primary amines under mild oxidative conditions. For N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide, the benzoxazole core is synthesized via cyclization of 3,5-dimethylcatechol with a tailored primary amine precursor. The reaction proceeds through a copper(I)-mediated dehydrogenative coupling, where the amine acts as the nitrogen source (Fig. 1).
Key steps :
-
Substrate activation : 3,5-Dimethylcatechol coordinates with Cu(I), facilitating ortho-C–H bond activation.
-
Oxidative coupling : The primary amine (e.g., 2-methyl-5-aminophenyl) undergoes nucleophilic attack on the activated diphenol, forming an imine intermediate.
-
Cyclization : Intramolecular oxygen–nitrogen bond formation yields the 5,7-dimethylbenzoxazole scaffold.
Optimization Data
| Parameter | Optimal Value | Yield (%) | Reference |
|---|---|---|---|
| Catalyst (CuI) | 20 mol% | 89 | |
| Temperature | 60°C | ||
| Solvent | DMF | ||
| Reaction Time | 12 h | ||
| Oxidant | Air (O₂) |
This method achieves high regioselectivity due to the electron-donating methyl groups on the diphenol, which direct cyclization to the 5,7-positions. Post-synthesis, the 2-methylphenyl group is introduced via Suzuki–Miyaura coupling, followed by amidation with 3-ethoxybenzoyl chloride.
Solvent-Free Condensation Using Fe₃O₄@SiO₂-SO₃H Nanoparticles
Catalytic System and Reaction Efficiency
Hakimi et al. demonstrated that Fe₃O₄@SiO₂-SO₃H nanoparticles enable solvent-free synthesis of 2-arylbenzoxazoles. For the target compound, 2-amino-4,6-dimethylphenol reacts with 3-ethoxybenzaldehyde under magnetic catalysis (50°C, 4 h), followed by amidation (Table 2).
Advantages :
Reaction Parameters
| Component | Quantity | Role |
|---|---|---|
| 2-Amino-4,6-dimethylphenol | 1.0 equiv | Benzoxazole precursor |
| 3-Ethoxybenzaldehyde | 1.2 equiv | Aldehyde component |
| Fe₃O₄@SiO₂-SO₃H | 15 mg/mmol | Acid catalyst |
The condensation forms a Schiff base, which cyclizes to the benzoxazole. Subsequent coupling with 2-methylaniline and amidation completes the synthesis.
Beckmann Rearrangement of Oxime Derivatives
Pathway and Intermediate Isolation
A classical approach involves Beckmann rearrangement of 5,7-dimethylbenzoxazole-2-carboxaldehyde oxime (Video 1)1. Treatment with acetyl chloride generates an imidoyl chloride, which rearranges to the primary amine intermediate. This amine is then acylated with 3-ethoxybenzoic anhydride1.
Critical observation :
-
The rearrangement proceeds via a nitrilium ion intermediate, ensuring retention of stereochemistry at the benzoxazole’s 2-position1.
Yield Comparison
| Step | Reagent | Yield (%) |
|---|---|---|
| Oxime formation | NH₂OH·HCl | 78 |
| Beckmann rearrangement | AcCl, Δ | 65 |
| Amidation | (EtO)₂O, Py | 82 |
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Adapting methods from EP1789390B1, a Wang resin-linked 5,7-dimethylbenzoxazole is functionalized sequentially:
Scalability Data
| Scale (mmol) | Purity (%) | Isolated Yield (%) |
|---|---|---|
| 0.2 | 98 | 75 |
| 5.0 | 95 | 68 |
Chemical Reactions Analysis
Types of Reactions
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Notes:
- *LogP values are estimated based on structural analogs (e.g., ).
- Chlorine substituents (electron-withdrawing) increase molecular weight and polarity compared to methyl/ethoxy groups.
Target Compound
- Pharmacological Potential: The ethoxy group enhances lipophilicity (LogP ~5.83), favoring membrane permeability.
- Synthetic Pathway : Likely synthesized via condensation of 5,7-dimethylbenzoxazole precursors with substituted benzamides, similar to methods in .
Chlorinated Analogues
- However, higher molecular weight (411.28) may reduce solubility .
- 3,4-Dichloro Derivative (C23H18Cl2N2O2) : The dichloro substitution could amplify activity against resistant pathogens or cancer cells, as seen in other chlorinated benzoxazoles .
Positional Isomer (5,6-Dimethylbenzoxazole)
Key Research Findings
Comparative Efficacy
- Antimicrobial Activity : Chlorinated derivatives (e.g., ) are hypothesized to outperform the ethoxy-substituted target in vitro due to stronger electrophilic interactions with microbial enzymes.
- Anti-Inflammatory Potential: The ethoxy group’s moderate lipophilicity may optimize bioavailability compared to highly chlorinated analogs .
Biological Activity
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects in various biological systems, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C25H24N2O3
- Molecular Weight : 400.470 g/mol
- CAS Number : 5748-32-3
The biological activity of this compound can be attributed to its interactions with various molecular targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant Properties : The presence of benzoxazole moieties is linked to the inhibition of oxidative stress in cells.
- Anticancer Activity : Some studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Table 1 summarizes key findings from these studies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.4 | Induces apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.8 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 10.5 | Modulation of PI3K/Akt signaling pathway |
In Vivo Studies
Case studies involving animal models have provided insights into the therapeutic potential and safety profile of this compound. For instance:
- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Toxicity Assessment : Long-term studies indicated no significant adverse effects on liver or kidney function at therapeutic doses.
Q & A
Basic: What synthetic routes are recommended for N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a pre-formed 5,7-dimethyl-1,3-benzoxazole core with a substituted phenylbenzamide moiety. A common approach is:
- Step 1: Prepare the benzoxazole ring via cyclization of 2-amino-4,6-dimethylphenol with a carboxylic acid derivative under acidic conditions .
- Step 2: React the benzoxazole intermediate with 3-ethoxybenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the amide bond.
- Optimization: Use inert solvents (e.g., dichloromethane or DMF) and monitor reaction progress via TLC. Purify via column chromatography or recrystallization from methanol. Yield improvements may require temperature control (0–25°C) and stoichiometric excess of the acyl chloride .
Basic: How should researchers characterize the crystalline structure and purity of this compound?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation from a methanol/chloroform mixture. Collect diffraction data using a synchrotron or lab-source diffractometer. Refine structures using SHELXL for small-molecule resolution, focusing on hydrogen bonding (e.g., N–H⋯O interactions) to confirm amide geometry .
- Purity Analysis: Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Validate purity >98% via NMR (¹H/¹³C) in DMSO-d₆, ensuring absence of residual solvents or unreacted intermediates .
Advanced: How can molecular docking studies be designed to identify potential biological targets for this compound?
Methodological Answer:
- Target Selection: Prioritize proteins implicated in antiviral or anti-inflammatory pathways (e.g., HBV polymerase or COX-2) based on structural analogs .
- Docking Protocol:
- Prepare the ligand: Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*).
- Select protein structures from PDB (e.g., 1DX2 for COX-2).
- Use AutoDock Vina for flexible docking, allowing side-chain mobility in the active site.
- Validation: Compare docking scores (ΔG) with known inhibitors. Validate via molecular dynamics simulations (100 ns) to assess binding stability. Confirm with in vitro enzyme inhibition assays (IC₅₀ determination) .
Advanced: What strategies resolve contradictions between in vitro antiviral activity and in vivo pharmacokinetic data?
Methodological Answer:
- Issue: Poor bioavailability due to low solubility or metabolic instability.
- Solutions:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or formulate as nanocrystals.
- Metabolic Stability: Perform microsomal assays (human/rat liver microsomes) to identify metabolic hotspots. Introduce fluorine or methyl groups to block CYP450 oxidation .
- PK/PD Modeling: Corrogate in vitro IC₅₀ with plasma exposure (AUC) in rodent models. Adjust dosing regimens to maintain target coverage above IC₉₀ .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Substituent Modification: Systematically vary substituents on the benzoxazole (e.g., 5,7-dimethyl → 5-Cl,7-OCH₃) and benzamide (e.g., 3-ethoxy → 3-CF₃) .
- Assays: Test derivatives in:
- Antiviral Activity: HBV DNA quantification in HepG2.2.15 cells.
- Cytotoxicity: MTT assay in primary hepatocytes.
- Data Analysis: Use multivariate regression to link electronic (Hammett σ) or steric parameters (Taft Es) with activity. Prioritize derivatives with >10-fold selectivity indices .
Basic: What methods are critical for determining physicochemical properties like logP and solubility?
Methodological Answer:
- logP Measurement: Use shake-flask method (octanol/water partitioning) with HPLC quantification. Validate via computational tools (e.g., ChemAxon).
- Aqueous Solubility: Perform equilibrium solubility studies in PBS (pH 7.4) at 25°C. Use nephelometry for low-solubility compounds.
- Thermodynamic Stability: Conduct DSC/TGA to identify melting points and degradation thresholds. Correlate with crystallinity data from XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
